Enhanced Natriuretic and Diuretic Effect in Rats: RPH-2823 vs. Triamterene
RPH-2823 demonstrates a significantly more pronounced effect on urine volume and sodium excretion compared to its parent compound, triamterene, in male Wistar rats. The study directly compared RPH-2823 and triamterene (TA), finding that RPH-2823 possesses a higher antikaliuretic potency than TA [1].
| Evidence Dimension | Effect on urine volume and sodium excretion |
|---|---|
| Target Compound Data | Pronounced effect on urine volume and sodium excretion; higher antikaliuretic potency |
| Comparator Or Baseline | Triamterene (TA): Lower effect on urine volume and sodium excretion; lower antikaliuretic potency |
| Quantified Difference | Pronounced effect (qualitative magnitude) with higher antikaliuretic potency |
| Conditions | Male Wistar rats; comparative in vivo diuretic/natriuretic assay |
Why This Matters
This direct comparison provides a scientific basis for selecting RPH-2823 over generic triamterene when a stronger natriuretic/diuretic response or enhanced potassium retention is required in rodent models.
- [1] Priewer, H., Kraft, H., & Mutschler, E. (1985). Pharmacodynamics and pharmacokinetics of the basic triamterene analogue dimethylaminohydroxypropoxytriamterene. Arzneimittelforschung, 35(11), 1688-1691. View Source
